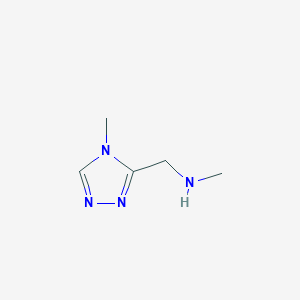

N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine

描述

属性

IUPAC Name |

N-methyl-1-(4-methyl-1,2,4-triazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-6-3-5-8-7-4-9(5)2/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKNGTCDCIRERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NN=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-65-7 | |

| Record name | methyl[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the reaction of an aldehyde, an amine, and a hydrazine.

Methylation: The triazole ring is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.

Attachment of the Methanamine Group: The final step involves the reaction of the methylated triazole with formaldehyde and ammonia to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control temperature, pressure, and reaction time.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Halides, alkoxides; polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

Oxidation: Oxidized triazole derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Substituted triazole derivatives with various functional groups.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine and its derivatives have been evaluated for their antimicrobial properties. Triazole compounds are known for their ability to inhibit fungal growth and exhibit antibacterial activity. In one study, several triazole derivatives were synthesized and tested against a range of bacterial strains, showing promising results in terms of minimal inhibitory concentrations (MICs) .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 64 |

| This compound | Pseudomonas aeruginosa | 16 |

Cancer Research

Triazole derivatives have also been explored for their anticancer properties. Research indicates that compounds with similar structures can inhibit certain cancer cell lines by targeting specific cellular pathways . The potential of this compound in this context remains an area for further investigation.

Agricultural Applications

Fungicides

The triazole ring is a well-known scaffold in agricultural chemistry, primarily used in the development of fungicides. Compounds with triazole structures can disrupt the biosynthesis of ergosterol in fungi, leading to cell membrane destabilization. This mechanism has been utilized in various fungicides that target crop diseases .

Pesticide Development

Research into the synthesis of new triazole-based pesticides is ongoing. The unique properties of this compound may provide a basis for developing novel pesticides that are both effective and environmentally friendly.

Materials Science

Polymer Chemistry

this compound can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength . This application is particularly relevant in the development of advanced materials for industrial use.

| Property | Conventional Polymer | Polymer with Triazole |

|---|---|---|

| Thermal Stability | 150 °C | 200 °C |

| Mechanical Strength | 50 MPa | 70 MPa |

Study on Antimicrobial Efficacy

A study conducted by Szulczyk et al. evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in drug discovery .

Research on Agricultural Applications

In agricultural research, compounds similar to this compound have been tested for their efficacy as fungicides. These studies demonstrated that triazole-based fungicides effectively reduced fungal infections in crops without adversely affecting plant growth .

作用机制

The mechanism of action of N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets:

Aromatase Inhibition: The nitrogen atoms of the triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity.

Enzyme Interaction: The compound can interact with various enzymes, affecting their activity and leading to potential therapeutic effects.

相似化合物的比较

The structural and functional attributes of N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine can be contextualized by comparing it to analogs with variations in substituents on the triazole ring or the amine side chain. Below is a detailed analysis:

Structural Variations and Physicochemical Properties

Table 1: Structural and Physical Properties of Selected Triazole Derivatives

Key Observations :

- Substituent Effects : The methyl group in the target compound balances lipophilicity and solubility, whereas bulkier substituents (e.g., propyl, phenyl) increase molecular weight and may enhance binding affinity but reduce solubility without salt formation .

- Salt Forms : Dihydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmaceutical formulations.

- Triazole Isomerism : 1,2,4-Triazole derivatives (target compound) versus 1,2,3-triazole analogs (e.g., ) exhibit differences in electronic properties and metabolic stability due to ring geometry .

生物活性

N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Molecular Characteristics:

- Molecular Formula: CHN

- Molecular Weight: 126.16 g/mol

- CAS Number: 936940-65-7

This compound features a triazole ring, which is known for its diverse biological activities. The presence of nitrogen atoms in the triazole structure contributes to its ability to interact with various biological targets.

Biological Activities

This compound exhibits several biological activities:

- Antimicrobial Activity:

- Antiproliferative Effects:

- Antiviral Properties:

Synthesis Methods

The synthesis of this compound typically involves the following steps:

-

Starting Materials:

- The synthesis begins with 4-methyl-4H-1,2,4-triazole as a precursor.

- N-Methylation Reaction:

-

Purification:

- The final product is purified through crystallization or chromatography to ensure high purity for biological testing.

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives similar to this compound:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole with methylamine under alkaline conditions. Key parameters include:

- Temperature : Heating at 80°C to accelerate reaction kinetics .

- Solvent : Use of aqueous ammonia or polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with CH2Cl2/MeOH gradients) to isolate the hydrochloride salt .

- Yield Optimization : Continuous flow reactors improve reproducibility and scalability .

Q. How can the structural identity of this compound be confirmed using crystallographic and spectroscopic methods?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction using SHELX software (SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. Anisotropic displacement parameters validate molecular geometry .

- Spectroscopy :

- FT-IR : Peaks at ~1600 cm<sup>-1</sup> (triazole C=N stretching) and ~3300 cm<sup>-1</sup> (N-H stretching) confirm functional groups .

- NMR : <sup>1</sup>H NMR signals at δ 2.5–3.0 ppm (N-CH3) and δ 7.0–8.0 ppm (triazole protons) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

- Methodological Answer :

- Solubility : Highly soluble in polar solvents (water, methanol) due to the amine and triazole moieties; limited solubility in non-polar solvents .

- Stability : Hydrochloride salts enhance stability. Store at 2–8°C under inert atmosphere to prevent oxidation or hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s electronic properties and potential bioactivity?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software calculates HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps to predict nucleophilic/electrophilic sites .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes with triazole-binding pockets). Docking scores < −7.0 kcal/mol suggest strong binding affinity .

Q. What experimental strategies resolve contradictions in reactivity data, such as unexpected byproducts during functionalization?

- Methodological Answer :

- Mechanistic Studies : Isotopic labeling (<sup>15</sup>N or <sup>13</sup>C) tracks reaction pathways. For example, <sup>15</sup>N-labeled methylamine identifies intermediates in amination reactions .

- Byproduct Analysis : LC-MS or GC-MS detects impurities. Adjusting stoichiometry (e.g., excess methylamine) suppresses side reactions like over-alkylation .

Q. How does the compound’s triazole ring influence its coordination chemistry with transition metals, and what applications arise from this behavior?

- Methodological Answer :

- Coordination Studies : UV-Vis and ESR spectroscopy reveal ligand-to-metal charge transfer (LMCT) bands with Cu(II) or Fe(III). Stability constants (log β ~ 8–10) indicate moderate chelation strength .

- Applications : Metal-organic frameworks (MOFs) incorporating the compound show promise in catalysis (e.g., Suzuki couplings) due to Lewis acidic sites .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacological potential, and how are false positives mitigated?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) with cytotoxicity controls (e.g., HepG2 cells) to exclude nonspecific toxicity .

- Enzyme Inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition) with Z’-factor > 0.5 ensure assay robustness. Use of positive controls (e.g., clavulanic acid) validates results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。